molecular formula C25H19N5O7 B11536298 3-[(E)-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)imino]methyl]phenyl 3,5-dinitrobenzoate

3-[(E)-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)imino]methyl]phenyl 3,5-dinitrobenzoate

Cat. No.: B11536298
M. Wt: 501.4 g/mol
InChI Key: WUCRXTOQLVLEEJ-UHFFFAOYSA-N
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Description

3-[(E)-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)imino]methyl]phenyl 3,5-dinitrobenzoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazole ring, a phenyl group, and a dinitrobenzoate moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)imino]methyl]phenyl 3,5-dinitrobenzoate typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the condensation of an appropriate diketone with phenylhydrazine to form the pyrazole ring. This reaction is usually carried out under acidic conditions with a catalyst such as acetic acid.

    Introduction of the Imino Group: The next step involves the reaction of the pyrazole derivative with an aldehyde to introduce the imino group. This step is often facilitated by a base such as sodium hydroxide.

    Esterification: The final step involves the esterification of the imino-pyrazole derivative with 3,5-dinitrobenzoic acid. This reaction is typically carried out in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups on the benzoate moiety, converting them to amino groups.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives resulting from the reduction of nitro groups.

    Substitution: Various substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of the pyrazole ring is particularly significant due to its known biological activity.

Medicine

In medicine, the compound and its derivatives are explored for their potential therapeutic properties. This includes investigations into their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[(E)-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)imino]methyl]phenyl 3,5-dinitrobenzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The nitro groups on the benzoate moiety can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole: Shares the pyrazole core but lacks the imino and dinitrobenzoate groups.

    3,5-Dinitrobenzoic Acid: Contains the dinitrobenzoate moiety but lacks the pyrazole and imino groups.

    Phenylhydrazine Derivatives: Similar in structure but with variations in the substituents on the pyrazole ring.

Uniqueness

The uniqueness of 3-[(E)-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)imino]methyl]phenyl 3,5-dinitrobenzoate lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific investigations and applications.

Properties

Molecular Formula

C25H19N5O7

Molecular Weight

501.4 g/mol

IUPAC Name

[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C25H19N5O7/c1-16-23(24(31)28(27(16)2)19-8-4-3-5-9-19)26-15-17-7-6-10-22(11-17)37-25(32)18-12-20(29(33)34)14-21(13-18)30(35)36/h3-15H,1-2H3

InChI Key

WUCRXTOQLVLEEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=CC=C3)OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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